2-((3-Morpholinopropyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid

Description

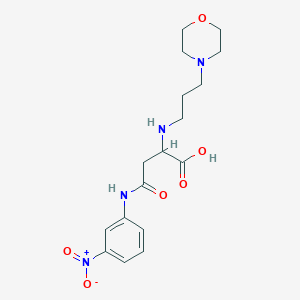

This compound features a central oxobutanoic acid backbone substituted with a 3-nitrophenyl group at the 4-position and a 3-morpholinopropylamino group at the 2-position.

Properties

IUPAC Name |

2-(3-morpholin-4-ylpropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O6/c22-16(19-13-3-1-4-14(11-13)21(25)26)12-15(17(23)24)18-5-2-6-20-7-9-27-10-8-20/h1,3-4,11,15,18H,2,5-10,12H2,(H,19,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYKLUKRYPGMRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Maleic Anhydride with 3-Nitroaniline

The γ-amide group is installed first by reacting maleic anhydride with 3-nitroaniline in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). This step parallels the synthesis of 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, where dihydrofuran-2,5-dione reacts with aniline derivatives under mild conditions.

Reaction Conditions :

- Solvent : THF, 0–25°C

- Base : Triethylamine (1.2 equiv)

- Yield : ~75% (estimated based on analogous reactions).

The intermediate 4-((3-nitrophenyl)amino)-4-oxobut-2-enoic acid is isolated via acid-base extraction and recrystallized from ethanol/water.

Reduction of the α,β-Unsaturated System

Selective hydrogenation of the double bond using palladium on carbon (Pd/C) under hydrogen atmosphere generates the saturated 4-oxobutanoic acid derivative. This step ensures the α-position is available for subsequent amidation.

Reaction Conditions :

Introduction of the 3-Morpholinopropylamino Group

Activation of the α-Carboxylic Acid

The α-carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) in toluene, a method adapted from the synthesis of N-[4-cyano-3-(trifluoromethyl)-phenyl]-3-[4-fluorophenyl-sulfonyl]-2-hydroxy-2-methyl-propionamide.

Reaction Conditions :

- Reagents : SOCl₂ (2.0 equiv), toluene, 70°C, 4 h

- Workup : Evaporation under reduced pressure to yield the acid chloride.

Amidation with 3-Morpholinopropylamine

The acid chloride reacts with 3-morpholinopropylamine in the presence of a tertiary base. This step mirrors the coupling strategies used in peptide synthesis, such as those described for Carfilzomib intermediates.

Reaction Conditions :

Purification : Column chromatography (silica gel, ethyl acetate/methanol 9:1) removes unreacted amine and byproducts.

Optimization and Challenges

Competing Reactions

- Over-Amidation : The γ-keto group may react with excess amine. This is mitigated by stepwise addition of reagents and low-temperature conditions.

- Racemization : Although the target lacks stereocenters, harsh conditions during amidation could degrade the morpholine ring. Mild bases (e.g., pyridine) and short reaction times are critical.

Spectroscopic Characterization

- IR Spectroscopy : Expected peaks at 1720 cm⁻¹ (C=O, acid), 1680 cm⁻¹ (amide I), and 1520 cm⁻¹ (NO₂).

- ¹H NMR : δ 8.2–8.5 (m, aromatic H), 3.5–3.7 (m, morpholine OCH₂), 2.3–2.6 (m, morpholine NCH₂).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Adapting the protocol from N-(4-methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, microwave irradiation reduces reaction times.

Conditions :

Chemical Reactions Analysis

Types of Reactions

2-((3-Morpholinopropyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to form aniline derivatives.

Substitution: The morpholine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of aniline derivatives.

Substitution: Formation of alkylated or acylated morpholine derivatives.

Scientific Research Applications

2-((3-Morpholinopropyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((3-Morpholinopropyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the morpholine group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

Key structural analogs differ primarily in the substituents on the phenyl ring and amino groups. Below is a comparative table based on evidence:

*Estimated based on nitro group addition to C₁₉H₂₉N₃O₄ framework.

Substituent Impact:

- This contrasts with ethyl or methyl groups in analogs, which enhance lipophilicity .

- Morpholinopropylamino Group: Common across analogs, this group balances solubility and cell penetration, critical for bioavailability .

Physicochemical and Pharmacokinetic Properties

- Solubility : The nitro group in the target compound likely reduces logP compared to ethylphenyl or cyclohexyl analogs, favoring aqueous solubility .

- Stability : Nitro groups may confer susceptibility to metabolic reduction, whereas ethyl/methyl substituents offer greater metabolic stability .

- Bioactivity : While direct data is absent, morpholine-containing analogs are frequently explored as kinase inhibitors or antimicrobial agents. The nitro group’s electron-withdrawing nature could modulate enzyme-binding kinetics .

Therapeutic Potential (Inferred)

- Anticancer Activity : Morpholine derivatives often target PI3K/mTOR pathways. The nitro group could enhance DNA interaction, akin to nitroaromatic chemotherapeutics .

Biological Activity

2-((3-Morpholinopropyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid, often referred to in the literature as a derivative of oxobutanoic acid, has garnered attention for its potential biological activities. This compound features a morpholinopropyl group and a nitrophenyl moiety, which are significant in determining its pharmacological properties.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₂₃N₅O₄

- Molecular Weight : 367.41 g/mol

- Density : 1.338 g/cm³

- Boiling Point : 717.9 °C at 760 mmHg

- LogP : 3.68 (indicating moderate lipophilicity)

These properties suggest that the compound may have suitable characteristics for biological activity, particularly in terms of membrane permeability.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of oxobutanoic acids exhibit anti-inflammatory properties . For instance, a related compound demonstrated significant inhibition of inflammatory cytokines in vitro, suggesting that similar derivatives may also exert anti-inflammatory effects through modulation of immune responses .

Antinociceptive Activity

Research has highlighted the potential antinociceptive (pain-relieving) properties of compounds with similar structures. In animal models, these compounds have shown promise in reducing pain responses, indicating their potential utility in pain management therapies .

Antimicrobial Activity

Preliminary studies have suggested that certain derivatives of oxobutanoic acids possess antimicrobial activity against various bacterial strains. This activity is hypothesized to stem from the interaction of the nitrophenyl group with microbial cell membranes, disrupting their integrity and function .

Case Studies and Research Findings

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that:

- The morpholinopropyl group may enhance binding affinity to biological targets due to its ability to form hydrogen bonds.

- The nitrophenyl moiety could play a crucial role in modulating enzymatic activities or interacting with receptors involved in inflammatory pathways.

Q & A

What are the optimal synthetic routes for 2-((3-Morpholinopropyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid, and how do reaction conditions influence yield?

Basic Research Question

The compound’s synthesis likely involves coupling morpholinopropyl and 3-nitrophenyl groups to a butanoic acid backbone. A convergent approach using microwave-assisted amidation (as seen in structurally similar compounds) can enhance yields compared to thermal methods. For example, microwave irradiation achieved 90–94% yields for analogous 4-oxobutanoic acid derivatives, while thermal methods showed comparable efficiency but required longer reaction times . Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the morpholinopropylamine and 3-nitroaniline moieties.

- Purification : Employ reverse-phase HPLC or column chromatography to isolate the product, given the polarity introduced by the nitro and morpholine groups.

How can researchers validate the structural integrity and purity of this compound?

Basic Research Question

Advanced analytical techniques are critical:

- NMR spectroscopy : Confirm the presence of the morpholine ring (δ 3.5–4.0 ppm for N-CH2-O protons) and nitro group (aromatic protons shifted downfield due to electron-withdrawing effects).

- Mass spectrometry : High-resolution ESI-MS should match the molecular formula (C₁₇H₂₃N₄O₅, exact mass ~369.17 g/mol).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

What computational strategies are effective for predicting the biological targets of this compound?

Advanced Research Question

Leverage molecular docking and pharmacophore modeling:

- Target identification : Screen against kinases or oxidoreductases, as morpholine and nitro groups are common in enzyme inhibitors (e.g., similar compounds showed activity against thymidylate synthase) .

- ADMET prediction : Use tools like SwissADME to evaluate solubility (logP ~1.5–2.5 due to polar nitro and morpholine groups) and blood-brain barrier permeability (likely low, favoring peripheral action) .

How should researchers design assays to evaluate this compound’s activity against oxidative stress pathways?

Advanced Research Question

Focus on redox-sensitive targets:

- In vitro assays : Measure ROS scavenging in cell lines (e.g., HEK293) using DCFH-DA fluorescence.

- Enzyme inhibition : Test NADPH oxidase or xanthine oxidase activity via spectrophotometric methods (e.g., cytochrome c reduction).

- Control experiments : Include ascorbic acid as a positive control and assess cytotoxicity (MTT assay) to rule out nonspecific effects .

How can contradictory data on the biological activity of similar compounds be resolved?

Advanced Research Question

Contradictions often arise from structural variations (e.g., substituent effects on nitro groups):

- SAR analysis : Compare analogues like 4-[(3-chlorophenyl)amino]-4-oxobutanoic acid (showed anti-inflammatory activity) with the title compound. Nitro groups may enhance electron-withdrawing effects, altering binding affinity .

- Dose-response studies : Use Hill slope analysis to differentiate true efficacy from assay artifacts.

- Orthogonal assays : Validate findings across multiple platforms (e.g., SPR for binding kinetics alongside cellular assays) .

What strategies optimize the compound’s stability in aqueous buffers for in vivo studies?

Basic Research Question

Address hydrolysis risks:

- pH optimization : Maintain buffers at pH 6–7 to minimize degradation of the amide bonds.

- Lyophilization : Store as a lyophilized powder and reconstitute in DMSO/PBS (≤0.1% DMSO final concentration).

- Stability testing : Monitor via LC-MS over 24–72 hours under physiological conditions .

What are the key considerations for designing SAR studies on this compound?

Advanced Research Question

Prioritize modifications based on pharmacophore elements:

- Morpholine ring : Replace with piperazine or thiomorpholine to assess flexibility/electron density effects.

- Nitro group : Substitute with cyano or trifluoromethyl to modulate electron-withdrawing capacity.

- Backbone variation : Shorten the butanoic acid chain to probe steric constraints in target binding pockets .

How can researchers assess the compound’s potential as a prodrug?

Advanced Research Question

Evaluate ester or amide prodrug strategies:

- Esterification : Convert the carboxylic acid to a methyl ester to enhance membrane permeability. Hydrolysis by esterases in vivo would regenerate the active form.

- In vitro activation : Test prodrug conversion in liver microsomes or plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.